{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride
Description
This compound is a phosphonium salt characterized by a thiazole ring substituted with a 4-chlorophenyl group and a triphenylphosphonium moiety. Its molecular formula is C29H23Cl2NPS (including the chloride counterion), with a CAS registry number 690632-35-0 and a melting point of 268°C .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClNPS.ClH/c29-23-18-16-22(17-19-23)28-30-24(21-32-28)20-31(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-19,21H,20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCCBCQZGLZMQP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CSC(=N2)C3=CC=C(C=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2NPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Formation of the Phosphonium Salt: The final step involves the reaction of the thiazole-chlorophenyl intermediate with triphenylphosphine, followed by quaternization with a suitable alkyl halide to form the phosphonium chloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium moiety allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The thiazole ring and chlorophenyl group contribute to its binding affinity and specificity for certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinct feature is the 1,3-thiazole ring bearing a 4-chlorophenyl group , differentiating it from simpler benzyl- or alkyl-substituted phosphonium salts. Below is a comparative analysis with key analogs:
| Compound | Substituent on Phosphonium | Key Structural Differences | Potential Applications |
|---|---|---|---|
| {[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride | Thiazole ring with 4-chlorophenyl | Heterocyclic thiazole core; electron-withdrawing Cl group | Catalysis, antimicrobial agents (inferred from thiazole bioactivity) |
| (4-Chlorobenzyl)triphenylphosphonium chloride (CAS 5293-84-5) | 4-Chlorobenzyl | No thiazole ring; simpler aromatic substitution | Phase-transfer catalysis, ionic liquids |
| (2-(Cyanomethyl)-1,3-thiazol-4-yl)methylphosphonium bromide | Thiazole ring with cyanomethyl | Cyanomethyl group instead of 4-chlorophenyl | Antimicrobial and antioxidant activity (demonstrated in studies) |
| (2,4-Dichlorobenzyl)triphenylphosphonium chloride | 2,4-Dichlorobenzyl | Additional Cl substituent on benzyl group | Organic synthesis (e.g., Wittig reactions) |
Physicochemical Properties
- However, the 4-chlorophenyl group increases lipophilicity, balancing solubility .
- Melting Point: The target compound has a high melting point (268°C), indicative of strong ionic lattice interactions.
Reactivity and Catalytic Performance
- Electronic Effects : The electron-withdrawing 4-chlorophenyl group on the thiazole ring may enhance the electrophilicity of the phosphonium center, improving reactivity in nucleophilic substitution or Wittig reactions compared to alkyl-substituted phosphonium salts .
- Steric Effects : The thiazole ring introduces steric hindrance, which could reduce reaction rates in bulkier substrates compared to less hindered analogs like methyl trioctyl phosphonium chloride .
Biological Activity
{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride, also known as TPP-chlorothiazole, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in various fields, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C28H22ClNPS and a molecular weight of 471.0 g/mol. Its structure includes a thiazole ring, a chlorophenyl group, and a triphenylphosphonium moiety, which facilitates its cellular uptake and mitochondrial targeting.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C28H22ClNPS |
| Molecular Weight | 471.0 g/mol |
| CAS Number | 120889-38-5 |
The biological activity of TPP-chlorothiazole is primarily attributed to its ability to penetrate cell membranes and accumulate in mitochondria. This accumulation is facilitated by the triphenylphosphonium moiety, which exploits the negative membrane potential of mitochondria. Once inside the mitochondria, the compound can modulate various biochemical pathways, leading to its observed effects on cellular function.
Key Mechanisms:
- Mitochondrial Targeting : The triphenylphosphonium group enhances cellular uptake by utilizing the electrochemical gradient across mitochondrial membranes.
- Enzyme Interaction : The thiazole ring and chlorophenyl group contribute to binding affinities for specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS).
Antimicrobial Properties
Research indicates that TPP-chlorothiazole exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound has shown promise as an anticancer agent. It targets cancer cells by exploiting their hyperpolarized mitochondrial membrane potential. Studies involving cancer cell lines have reported significant cytotoxic effects, particularly in models of pancreatic cancer.
Case Study: Pancreatic Cancer Cells
In a recent study, TPP-chlorothiazole was tested on murine pancreatic cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study utilized both in vitro and in vivo models to assess efficacy.
Comparative Studies
When compared to similar compounds such as {[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride and {[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride, TPP-chlorothiazole demonstrates enhanced biological activity due to its specific structural arrangement.
| Compound | Biological Activity | Notes |
|---|---|---|
| {[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl} | Antimicrobial & Anticancer | Strong mitochondrial targeting |
| {[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methyl} | Moderate | Bromine substitution affects reactivity |
| {[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl} | Low | Methyl group reduces binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
